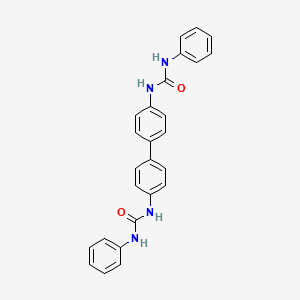![molecular formula C13H7F3IN3 B3556561 3-(3-iodophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3556561.png)
3-(3-iodophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
3-(3-iodophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine, commonly known as ITP, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of triazolopyridines and has shown promising results in various studies related to its biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of ITP is not fully understood, but it is believed to inhibit the activity of enzymes by binding to their active sites. It has been shown to interact with the ATP-binding site of tyrosine kinases and protein kinases, thereby inhibiting their activity. ITP has also been found to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular levels of cyclic nucleotides.
Biochemical and Physiological Effects:
ITP has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells and induce apoptosis in several cancer cell lines. ITP has also been found to reduce inflammation by inhibiting the activity of inflammatory enzymes. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of ITP is its potent inhibitory activity against various enzymes, which makes it a promising candidate for the development of novel drugs. It is also relatively easy to synthesize and purify, which makes it a suitable compound for lab experiments. However, one of the limitations of ITP is its low solubility in water, which can hinder its use in certain experiments. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Future Directions
There are several future directions for the research on ITP. One of the areas of interest is the development of novel drugs based on the structure of ITP. Its potent inhibitory activity against various enzymes makes it a promising candidate for the development of drugs for the treatment of cancer, inflammation, and neurological disorders. Another area of interest is the elucidation of its mechanism of action, which can provide insights into its effects in vivo. Furthermore, the development of more soluble derivatives of ITP can expand its use in various lab experiments.
Scientific Research Applications
ITP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including tyrosine kinases, protein kinases, and phosphodiesterases. These enzymes play a crucial role in various cellular processes, and their dysregulation has been linked to several diseases, including cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
3-(3-iodophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3IN3/c14-13(15,16)9-4-5-11-18-19-12(20(11)7-9)8-2-1-3-10(17)6-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMQWDXEGVDMFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NN=C3N2C=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,7-trimethyl-8-({1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazol-2-yl}thio)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3556488.png)
![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3556496.png)
![1-[(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B3556502.png)
![2-{[1-(2,4-difluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3556503.png)
![N-{4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B3556508.png)
![methyl 4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate](/img/structure/B3556523.png)
![2-{2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3556529.png)
![(3-bromo-4-methoxyphenyl){3-fluoro-4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}methanone](/img/structure/B3556549.png)
![1-{4-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone](/img/structure/B3556556.png)

![3'-(2-furyl)-8',9'-dimethoxy-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B3556574.png)
![N,N'-[5-(4-hydroxyphenoxy)-1,3-phenylene]dibenzamide](/img/structure/B3556577.png)
![ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3556584.png)
![N-(2,5-dichlorophenyl)-4-methoxy-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B3556586.png)